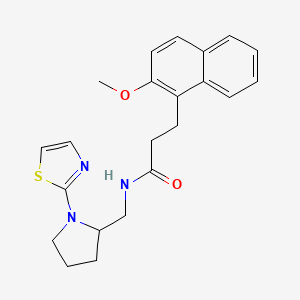
3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.科学的研究の応用
Antibacterial and Antifungal Applications
Compounds derived from naphthalene and thiazole structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel derivatives have demonstrated significant antibacterial and antifungal effects, comparable to standard agents like Ampicilline and Flucanazole. These findings suggest a promising avenue for developing new antimicrobial agents from structurally related compounds (Helal et al., 2013).
Anti-inflammatory and Analgesic Properties
Research on derivatives incorporating the methoxynaphthalen moiety has highlighted their potential as non-ulcerogenic anti-inflammatory and analgesic agents. This is significant for the development of safer therapeutic options for inflammation and pain management, indicating the compound of interest may also possess similar properties (Berk et al., 2009).
Anticancer Activity
The structural motifs of thiazole and naphthalene have been integrated into compounds showing promising anticancer activity. These novel compounds have demonstrated cytotoxic effects against various cancer cell lines, underscoring the potential for cancer therapy development. Such findings provide a rationale for further investigation into related compounds for anticancer applications (Tumosienė et al., 2020).
Urease Inhibition
Bi-heterocyclic propanamides, featuring thiazole units, have shown significant urease inhibitory activity. This suggests potential applications in treating diseases related to urease activity, such as certain types of ulcers and infections. The structural similarity to the compound may imply potential urease inhibitory properties (Abbasi et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.
将来の方向性
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please consult a professional chemist or a reliable source for accurate and detailed information.
特性
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-20-10-8-16-5-2-3-7-18(16)19(20)9-11-21(26)24-15-17-6-4-13-25(17)22-23-12-14-28-22/h2-3,5,7-8,10,12,14,17H,4,6,9,11,13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVQBWUDCYHTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxynaphthalen-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)
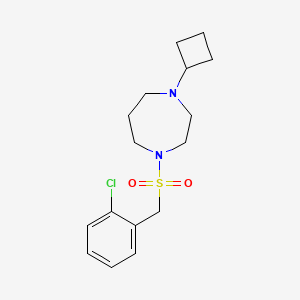
![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-5,6-dimethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2606677.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)
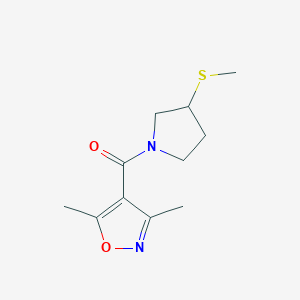
![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2606682.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2606683.png)
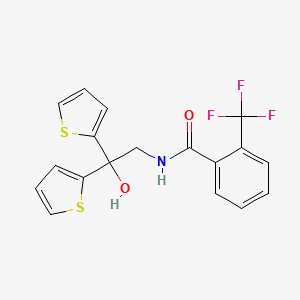
![3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2606687.png)
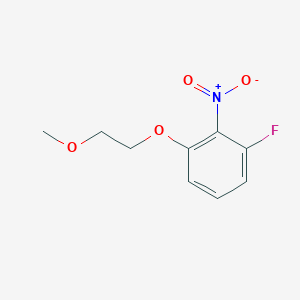
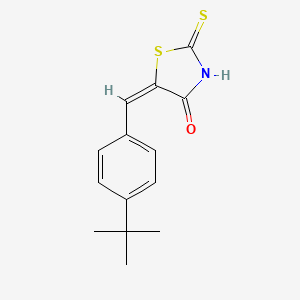
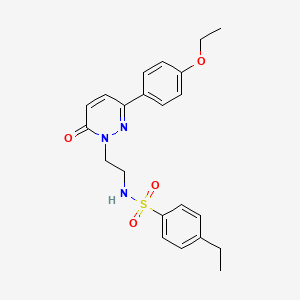
![1-[(4-Fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2606695.png)